4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3OS and its molecular weight is 406.3g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse pharmacological effects
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many thiazole derivatives have been found to interact with their targets through various mechanisms, such as inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, including those involved in cancer cell proliferation
Result of Action
Thiazole derivatives have been known to exhibit potent antileishmanial and antimalarial activities , and some have shown significant anticancer activities
Biological Activity
The compound 4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. Characterized by its complex structure, it includes a dichlorophenyl group and thioxo functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H17Cl2N3OS
- Molecular Weight : 406.32 g/mol
- CAS Number : 314052-38-5
Biological Activities
Tetrahydropyrimidine derivatives are known for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. The specific compound under review has not been extensively studied; however, related compounds exhibit significant biological potentials:
- Anticancer Activity : Compounds similar to this tetrahydropyrimidine have been evaluated for their ability to inhibit cancer cell proliferation. They often target key receptors involved in tumor growth such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2) through non-covalent interactions with these proteins .
- Anticonvulsant Effects : The structural motifs present in tetrahydropyrimidines suggest potential anticonvulsant properties. Research indicates that modifications in the pyrimidine core can lead to enhanced activity against seizure models .
- Enzyme Inhibition : The thioxo group is often associated with enzyme inhibition, which may be relevant for this compound's biological profile. Similar compounds have shown efficacy in inhibiting various enzymes that play crucial roles in metabolic pathways .
While the precise mechanism of action for this compound remains largely unknown due to limited research, it is hypothesized that its biological effects may arise from:
- Interaction with Receptors : Binding to specific receptors involved in cell signaling pathways.
- Enzyme Modulation : Inhibition or activation of enzymes critical for cellular functions.
Comparative Analysis with Related Compounds
The following table summarizes the unique features and potential activities of related tetrahydropyrimidine compounds:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
6-Methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Lacks dichlorophenyl group | Different activity profile |
N-(4-Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Contains fluorophenyl | Potentially different pharmacokinetics |
4-(3,4-Dimethoxyphenyl)-N-(p-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Methoxy substitutions | Enhanced solubility properties |
Case Studies
- Antitumor Activity Study : A study demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against various cancer cell lines. The presence of halogenated phenyl groups was linked to increased potency against tumors.
- Anticonvulsant Evaluation : In a model assessing seizure activity in rodents, certain tetrahydropyrimidines showed promise as anticonvulsants by reducing seizure frequency and duration when administered at specific dosages .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-10-3-6-13(7-4-10)23-18(25)16-11(2)22-19(26)24-17(16)14-8-5-12(20)9-15(14)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCOCMKMKDJRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.